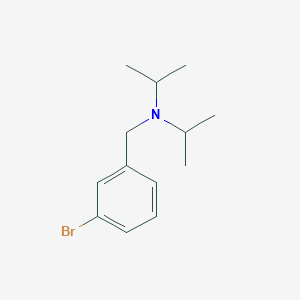

(3-Bromobenzyl)-diisopropylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Bromobenzyl)-diisopropylamine” is an organic compound with the chemical formula C13H20BrN . It has a molecular weight of 270.21 g/mol.

Molecular Structure Analysis

The InChI code for “(3-Bromobenzyl)-diisopropylamine” is 1S/C13H20BrN/c1-10(2)15(11(3)4)9-12-6-5-7-13(14)8-12/h5-8,10-11H,9H2,1-4H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

“(3-Bromobenzyl)-diisopropylamine” is a liquid at room temperature .Safety and Hazards

“(3-Bromobenzyl)-diisopropylamine” is considered hazardous. It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . The safety information pictograms indicate a GHS07 signal word warning .

Mechanism of Action

Target of Action

The primary target of (3-Bromobenzyl)-diisopropylamine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

(3-Bromobenzyl)-diisopropylamine interacts with tubulin, affecting its tertiary structure . This interaction perturbs the normal architecture of microtubules, leading to changes in cell structure and function .

Biochemical Pathways

The interaction of (3-Bromobenzyl)-diisopropylamine with tubulin affects the microtubule dynamics, which are essential for various cellular processes, including cell division and intracellular transport . The disruption of these processes can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .

Result of Action

(3-Bromobenzyl)-diisopropylamine has shown potent antiproliferative effects, particularly against cancer cells . It inhibits the viability of cancer cells and strongly suppresses the clonogenic potential of aggressive metastatic breast tumor cell lines . These effects are likely due to the compound’s disruption of microtubule dynamics and its impact on cell division .

properties

IUPAC Name |

N-[(3-bromophenyl)methyl]-N-propan-2-ylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BrN/c1-10(2)15(11(3)4)9-12-6-5-7-13(14)8-12/h5-8,10-11H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXOEEYSZFQLMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC(=CC=C1)Br)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromobenzyl)-diisopropylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[1,2,5]oxadiazole-5-carboxylic acid amide](/img/structure/B6326638.png)

![5-[4-(Benzyloxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6326643.png)

![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6326662.png)

![5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6326682.png)